molecular formula C16H9ClF3N3O2 B13728346 1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B13728346
M. Wt: 367.71 g/mol
InChI Key: BTUKHNJGCRAHBF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is a synthetic organic compound characterized by the presence of chlorophenyl, nitrophenyl, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitrophenyl and chlorophenyl groups can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(trifluoromethyl)-5-phenylpyrazole: This compound lacks the nitrophenyl group, which may result in different reactivity and biological activity.

    1-(4-Nitrophenyl)-3-(trifluoromethyl)-5-phenylpyrazole:

The presence of both chlorophenyl and nitrophenyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C16H9ClF3N3O2

Molecular Weight

367.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C16H9ClF3N3O2/c17-11-3-7-12(8-4-11)22-14(9-15(21-22)16(18,19)20)10-1-5-13(6-2-10)23(24)25/h1-9H

InChI Key

BTUKHNJGCRAHBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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